molecular formula C19H22N4O2 B2776867 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide CAS No. 1797863-64-9

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide

Cat. No.: B2776867
CAS No.: 1797863-64-9
M. Wt: 338.411
InChI Key: SLVZGWDCDUARFR-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-hydroxycyclohexylamine to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide is unique due to its specific structural features, such as the presence of both a cyano group and a hydroxycyclohexyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c20-12-17(22-18(24)11-19(25)9-5-2-6-10-19)15-13-21-23(14-15)16-7-3-1-4-8-16/h1,3-4,7-8,13-14,17,25H,2,5-6,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVZGWDCDUARFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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